
The Isomeric Landscape of Psychoactivity: A
Comparative Analysis of the Six

Trimethoxyamphetamines

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2,4,5-Trimethoxyamphetamine

Cat. No.: B10766956 Get Quote

In the intricate world of psychoactive substance research, the subtle rearrangement of

molecular constituents can dramatically alter the pharmacological and phenomenological

landscape. The six positional isomers of trimethoxyamphetamine (TMA) serve as a

quintessential example of this principle. While sharing the same molecular formula, these

compounds exhibit a wide spectrum of psychoactive effects, ranging from potent psychedelia to

near inactivity. This guide provides a comprehensive comparative analysis of TMA, TMA-2,

TMA-3, TMA-4, TMA-5, and TMA-6, designed for researchers, scientists, and drug

development professionals. We will delve into their distinct pharmacological profiles, supported

by experimental data, and elucidate the methodologies employed in their characterization.

Introduction: The Significance of Isomerism in
Psychoactive Phenethylamines
The trimethoxyamphetamines are a class of substituted amphetamines that are structurally

related to mescaline, a naturally occurring psychedelic phenethylamine.[1] The position of the

three methoxy groups on the phenyl ring dictates the molecule's ability to interact with various

neurotransmitter receptors, primarily the serotonin 5-HT₂A receptor, which is a key mediator of

psychedelic effects.[2][3][4] Understanding the structure-activity relationships within this

isomeric series offers valuable insights into the molecular determinants of psychoactivity and

provides a framework for the rational design of novel therapeutic agents targeting the

serotonergic system.
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Comparative Pharmacological Profiles of the Six
TMA Isomers
The following sections detail the individual characteristics of each TMA isomer, drawing heavily

from the seminal work of Dr. Alexander Shulgin as documented in his book PiHKAL

(Phenethylamines I Have Known and Loved), alongside more recent pharmacological studies.

[5][6][7]

TMA (3,4,5-Trimethoxyamphetamine)
As the alpha-methylated analog of mescaline, TMA is often considered the parent compound of

this series.[1] Its effects are primarily psychedelic, with a dosage range of 100-250 mg taken

orally and a duration of 6-8 hours.[1] Despite its structural similarity to mescaline, TMA is noted

to have a more stimulating and less visual character. Pharmacologically, TMA acts as a partial

agonist at the serotonin 5-HT₂A receptor, though with relatively low potency.[1]

TMA-2 (2,4,5-Trimethoxyamphetamine)
TMA-2 stands out as the most potent and widely studied of the TMA isomers. It is a powerful

hallucinogenic drug, approximately ten times more potent than TMA, with an oral dosage of 20-

40 mg and a longer duration of 8-12 hours.[8] The subjective effects are characterized by

intense visual and auditory distortions, profound alterations in consciousness, and a more

significant psychedelic experience compared to TMA.[8] This enhanced potency is attributed to

its higher affinity and efficacy as a 5-HT₂A receptor agonist.[8]

TMA-3 (2,3,4-Trimethoxyamphetamine)
In stark contrast to TMA-2, TMA-3 is largely considered to be psychoactively inert at doses up

to 100 mg orally.[9] In his book PiHKAL, Shulgin reports that at this dosage, no effects were

observed.[9] While it is a positional isomer of the highly active TMA, its specific methoxy group

arrangement appears to prevent effective binding and/or activation of the 5-HT₂A receptor.[9]

TMA-4 (2,3,5-Trimethoxyamphetamine)
Information regarding the human psychoactivity of TMA-4 is scarce in publicly available

scientific literature. Extrapolating from the structure-activity relationships of other TMA isomers,
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it is hypothesized to have low psychoactive potential. The positioning of the methoxy groups is

not considered optimal for potent 5-HT₂A receptor interaction.

TMA-5 (2,3,6-Trimethoxyamphetamine)
Similar to TMA-4, there is a significant lack of data on the psychoactive effects of TMA-5 in

humans. Its pharmacological profile has not been extensively characterized, and therefore, its

potential for psychoactivity remains largely unknown.

TMA-6 (2,4,6-Trimethoxyamphetamine)
TMA-6, also referred to as ψ-TMA-2, is a potent psychedelic with a dosage range of 25-50 mg

and a long duration of 12-16 hours.[10] It is known to be a strong agonist of the 5-HT₂A

receptor.[10] A unique characteristic of TMA-6 and other Ψ-phenethylamines is their potential to

act as monoamine oxidase inhibitors (MAOIs), which can significantly alter the metabolism and

effects of other substances.[10]
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Isomer
Common
Name

Chemical
Name

Psychoac
tive Oral
Dose

Duration
of Effects

Relative
Potency
(vs. TMA)

Primary
Mechanis
m of
Action

TMA TMA-1

3,4,5-

Trimethoxy

amphetami

ne

100 - 250

mg[1]

6 - 8

hours[1]
1x

5-HT₂A

Receptor

Agonist[1]

TMA-2 -

2,4,5-

Trimethoxy

amphetami

ne

20 - 40

mg[8]

8 - 12

hours[11]
~10x[8]

5-HT₂A

Receptor

Agonist[8]

TMA-3 -

2,3,4-

Trimethoxy

amphetami

ne

> 100 mg

(inactive)

[9]

Unknown[9

]
Inactive -

TMA-4 -

2,3,5-

Trimethoxy

amphetami

ne

Unknown Unknown Unknown Unknown

TMA-5 -

2,3,6-

Trimethoxy

amphetami

ne

Unknown Unknown Unknown Unknown

TMA-6 ψ-TMA-2

2,4,6-

Trimethoxy

amphetami

ne

25 - 50

mg[10]

12 - 16

hours[10]
Potent

5-HT₂A

Receptor

Agonist,

MAOI[10]

Experimental Protocols
The characterization of the psychoactive effects of the TMA isomers relies on a combination of

in vitro and in vivo experimental methodologies.
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In Vitro: Radioligand Receptor Binding Assay
This assay is crucial for determining the affinity of each TMA isomer for various

neurotransmitter receptors.

Objective: To quantify the binding affinity (Ki) of each TMA isomer at the human serotonin 5-

HT₂A receptor.

Methodology:

Cell Culture and Membrane Preparation:

HEK 293 cells stably expressing the human 5-HT₂A receptor are cultured under standard

conditions.

Cells are harvested, and cell membranes are prepared by homogenization and

centrifugation. The final membrane pellet is resuspended in a suitable buffer.

Binding Assay:

A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT₂A

receptor (e.g., [³H]ketanserin) is incubated with the cell membrane preparation.

Increasing concentrations of the unlabeled TMA isomer (the competitor) are added to the

incubation mixture.

The mixture is incubated to allow for binding equilibrium to be reached.

Separation and Quantification:

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

The radioactivity retained on the filters (representing the bound ligand) is quantified using

liquid scintillation counting.

Data Analysis:
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The data are analyzed using non-linear regression to determine the IC₅₀ value (the

concentration of the TMA isomer that inhibits 50% of the specific binding of the

radioligand).

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo: Murine Head-Twitch Response (HTR) Assay
The head-twitch response in mice is a well-established behavioral proxy for 5-HT₂A receptor

activation and is predictive of hallucinogenic potential in humans.

Objective: To assess the in vivo psychedelic-like activity of the TMA isomers.

Methodology:

Animal Subjects:

Male C57BL/6J mice are typically used for this assay.

Animals are housed under controlled environmental conditions with a standard light-dark

cycle and ad libitum access to food and water.

Drug Administration:

The TMA isomers are dissolved in a suitable vehicle (e.g., saline) and administered to the

mice via intraperitoneal (IP) injection at various doses.

A control group receives only the vehicle.

Behavioral Observation:

Immediately following injection, individual mice are placed in an observation chamber.

The number of head twitches (rapid, rotational movements of the head) is counted for a

specified period, typically 30-60 minutes.

Data Analysis:

The mean number of head twitches for each dose group is calculated.
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The data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine if

there is a significant dose-dependent increase in head twitches compared to the control

group.

Signaling Pathways and Experimental Workflow
The primary mechanism of action for the psychoactive TMA isomers involves the activation of

the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).

Extracellular Space Cell Membrane

Intracellular Space

TMA Isomer 5-HT2A ReceptorBinds and Activates GαqActivates Phospholipase CActivates PIP2Cleaves
IP3

DAG

Ca²⁺ Release
Induces

Protein Kinase CActivates

Downstream Cellular Effects
(e.g., Gene Expression, Neuronal Excitability)

Click to download full resolution via product page

Caption: 5-HT₂A Receptor Signaling Pathway Activated by TMA Isomers.
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Caption: Experimental Workflow for Characterizing TMA Isomers.
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The six isomers of trimethoxyamphetamine provide a compelling case study in the profound

impact of molecular geometry on psychoactive effects. The dramatic differences in potency and

subjective experience, from the powerful psychedelia of TMA-2 to the inert nature of TMA-3,

underscore the precise structural requirements for effective interaction with serotonergic

receptors. While significant knowledge gaps remain, particularly for TMA-4 and TMA-5, the

existing data clearly illustrate the importance of the 2, 4, and 5 positions of the phenyl ring for

hallucinogenic activity. Future research, employing the experimental methodologies outlined in

this guide, is necessary to fully elucidate the pharmacological profiles of all six isomers and to

further refine our understanding of the structure-activity relationships that govern

psychoactivity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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